molecular formula C11H12O3S B12219316 Methyl 3-[4-(methylsulfanyl)phenyl]-3-oxopropanoate

Methyl 3-[4-(methylsulfanyl)phenyl]-3-oxopropanoate

Cat. No.: B12219316
M. Wt: 224.28 g/mol
InChI Key: MBPFHIAVNMXOJV-UHFFFAOYSA-N
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Description

Methyl 3-[4-(methylsulfanyl)phenyl]-3-oxopropanoate: is an organic compound with the molecular formula C11H12O3S It is a derivative of propanoic acid, featuring a methylsulfanyl group attached to a phenyl ring, which is further connected to a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[4-(methylsulfanyl)phenyl]-3-oxopropanoate typically involves the esterification of 3-[4-(methylsulfanyl)phenyl]-3-oxopropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reagents and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-[4-(methylsulfanyl)phenyl]-3-oxopropanoate can undergo oxidation reactions, where the methylsulfanyl group is converted to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 3-[4-(methylsulfanyl)phenyl]-3-oxopropanoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: In biological research, this compound can be used to study the effects of methylsulfanyl groups on biological activity. It may serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure may be modified to enhance its biological activity or reduce toxicity.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including agrochemicals and materials science applications.

Mechanism of Action

The mechanism by which Methyl 3-[4-(methylsulfanyl)phenyl]-3-oxopropanoate exerts its effects depends on its interaction with molecular targets. The methylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with enzymes or receptors. The ester group allows for hydrolysis, releasing the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

  • Methyl 3-[4-(methylthio)phenyl]-3-oxopropanoate
  • Ethyl 3-[4-(methylsulfanyl)phenyl]-3-oxopropanoate
  • Methyl 3-[4-(ethylsulfanyl)phenyl]-3-oxopropanoate

Comparison: Methyl 3-[4-(methylsulfanyl)phenyl]-3-oxopropanoate is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities. The choice of ester (methyl vs. ethyl) can also influence the compound’s solubility and stability.

Properties

Molecular Formula

C11H12O3S

Molecular Weight

224.28 g/mol

IUPAC Name

methyl 3-(4-methylsulfanylphenyl)-3-oxopropanoate

InChI

InChI=1S/C11H12O3S/c1-14-11(13)7-10(12)8-3-5-9(15-2)6-4-8/h3-6H,7H2,1-2H3

InChI Key

MBPFHIAVNMXOJV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)C1=CC=C(C=C1)SC

Origin of Product

United States

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